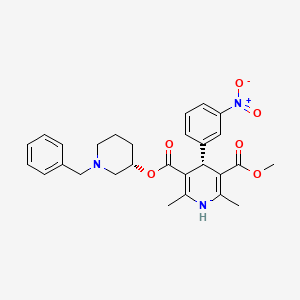

(3S,4'R)-Benidipine HCl

Description

Contextualizing Dihydropyridine (B1217469) Calcium Channel Blockers in Contemporary Drug Discovery

Dihydropyridine (DHP) calcium channel blockers (CCBs) are a cornerstone in the management of hypertension and angina pectoris. utrgv.edupatsnap.com Their primary mechanism involves the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. nih.govmdpi.com The evolution of DHP CCBs has seen the development of newer generations with improved pharmacokinetic and pharmacodynamic profiles, aiming for sustained and well-tolerated effects. nih.gov

Contemporary research continues to explore the broader therapeutic potential of DHPs. Beyond their established cardiovascular benefits, studies are investigating their roles in other areas. For instance, some dihydropyridines have been found to act as antagonists of the mineralocorticoid receptor, suggesting a mechanism that could contribute to their antihypertensive effects. ahajournals.org Furthermore, recent research has highlighted the potential of certain DHPs, including benidipine (B10687), as senolytics, compounds that can selectively eliminate senescent cells, which could have implications for age-related diseases. nih.gov The ongoing investigation into these and other novel activities underscores the continued relevance of DHPs in modern drug discovery.

Stereochemical Significance of (3S,4'R)-Benidipine HCl Enantiomer

Benidipine possesses two chiral centers, leading to the possibility of four stereoisomers. However, the commercially available form is a racemate of the (+)-α and (-)-α isomers. psu.edu The specific enantiomer, (3S,4'R)-Benidipine, is of particular pharmacological importance.

The antihypertensive activity of benidipine is primarily attributed to the (+)-α isomer, which is 30 to 100 times more potent than the (-)-α isomer. nih.gov This stereoselectivity is crucial to its therapeutic efficacy. The (3S,4'R) configuration dictates the molecule's interaction with its target receptors. While benidipine is known for its triple calcium channel blocking action on L-, N-, and T-type channels, the specific contributions of each enantiomer to this profile are a subject of detailed investigation. wikipedia.orgnih.gov

Studies on the metabolism of benidipine enantiomers by human liver cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, have shown that while both enantiomers are metabolized, the intrinsic clearance for the formation of its major metabolites, N-desbenzylbenidipine and dehydrobenidipine, is similar for both the (+)-α and (-)-α isomers. nih.gov This suggests that the observed differences in in-vivo plasma concentrations between the enantiomers may be influenced by factors other than stereoselective metabolism. psu.edunih.gov

Historical Development and Preclinical Foundations of Benidipine Research

Benidipine was first patented in 1981 and received approval for medical use in 1991. wikipedia.org It was developed in Japan by Kyowa Hakko Kogyo. patsnap.comdrugbank.comnih.gov Preclinical studies laid the groundwork for its clinical application, establishing its potent and long-lasting calcium antagonistic effects. nih.gov

Early in-vitro research demonstrated that benidipine's inhibitory action on KCl-induced contractions in isolated rabbit mesenteric arteries was comparable to nifedipine (B1678770) and significantly greater than verapamil (B1683045) and diltiazem. nih.gov Notably, these studies also revealed a weaker negative inotropic effect on isolated rabbit atria compared to nifedipine, suggesting a degree of vascular selectivity. nih.gov The duration of its action was also found to be significantly longer than other CCBs in in-vitro models. nih.gov

Preclinical investigations in animal models further solidified its profile. Studies in hypertensive rats showed that benidipine not only lowered blood pressure but also increased the activity of endothelial nitric oxide synthase (eNOS) and improved coronary circulation. medchemexpress.com Furthermore, it demonstrated cardioprotective effects against ischemia-reperfusion injury. medchemexpress.com These foundational preclinical findings highlighted benidipine's unique combination of potent, long-lasting vasodilation, vascular selectivity, and potential organ-protective effects, paving the way for its successful clinical development. nih.gov

| Feature | Description |

| Drug Class | Dihydropyridine Calcium Channel Blocker |

| Primary Mechanism | Blocks L-type, N-type, and T-type calcium channels |

| Key Enantiomer | (3S,4'R)-Benidipine (the more active (+)-α isomer) |

| Initial Patent | 1981 |

| Medical Approval | 1991 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-O-[(3S)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVNQOLPLYWLHQ-JYFHCDHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)O[C@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantioselective Preparation of 3s,4 R Benidipine Hcl

Strategies for Asymmetric Synthesis of Dihydropyridine (B1217469) Scaffolds

The 1,4-dihydropyridine (B1200194) (DHP) core is a privileged structure in medicinal chemistry, with many derivatives exhibiting significant biological activity. mdpi.com While symmetrical DHPs like nifedipine (B1678770) are achiral, second-generation derivatives with unsymmetrical substitutions, including benidipine (B10687), are chiral and often exhibit enantioselectivity in their pharmacological effects. ic.ac.uk This has driven the development of various asymmetric synthesis strategies to access enantiomerically pure DHPs.

Key strategies for the asymmetric synthesis of chiral 1,4-dihydropyridine scaffolds include:

Chiral Auxiliary-Mediated Synthesis: This is a widely used approach where a chiral auxiliary is temporarily incorporated into one of the starting materials. sigmaaldrich.comresearchgate.net The auxiliary directs the stereochemical course of the key bond-forming reaction, typically the Hantzsch cyclocondensation or a related variant, leading to a diastereomeric mixture that can be separated. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. researchgate.net

Chiral Catalysis: The use of a chiral catalyst to control the stereoselectivity of the reaction is a more atom-economical approach. rsc.org Organocatalysis, in particular, has seen significant progress, with chiral Brønsted acids or bases being used to catalyze the enantioselective synthesis of DHP scaffolds. mdpi.comchemistryviews.org

Substrate-Based Stereocontrol: In this strategy, a chiral center is already present in one of the achiral starting materials. This existing stereocenter can influence the formation of new chiral centers during the reaction.

Enzymatic Resolution: This method involves the use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.

The classical Hantzsch synthesis, while efficient for producing the DHP ring, typically yields racemic mixtures of unsymmetrical DHPs. mdpi.com Therefore, modifications and novel approaches are essential for producing single enantiomers like (3S,4'R)-Benidipine HCl.

Enantioselective Synthesis of this compound

The synthesis of benidipine generally involves the condensation of 3-nitrobenzaldehyde, methyl 3-aminocrotonate, and an acetoacetate (B1235776) ester of (R)-1-benzyl-3-piperidinol. google.com This reaction produces a mixture of diastereomers, known as α-benidipine and β-benidipine. nih.govresearchgate.net The desired α-isomer is a racemic mixture of the (R,R) and (S,S) enantiomers. semanticscholar.org The separation of these isomers is a critical step in obtaining the pharmacologically active ingredient. To obtain the specific (3S,4'R) isomer, an enantioselective strategy is required from the outset, rather than relying solely on the separation of diastereomers and enantiomers from a racemic mixture.

To achieve the stereospecific synthesis of this compound, chiral auxiliaries or catalysts are indispensable.

Chiral Auxiliaries: A common strategy involves using an enantiomerically pure starting material that acts as a chiral auxiliary. In the synthesis of benidipine, the side chain alcohol, 1-benzyl-3-piperidinol, is chiral. nih.govchemicalbook.com By using the specific (R)-enantiomer of 1-benzyl-3-piperidinol, the stereochemistry at the 3'-position of the piperidine (B6355638) ring is fixed. This (R)-1-benzyl-3-piperidinol then directs the stereochemistry at the C4 position of the dihydropyridine ring during the cyclization reaction. This diastereoselective approach is crucial for forming the desired (3S,4'R) and (3R,4'S) isomers over other possibilities.

Catalytic Approaches: While less specifically documented for this compound itself, catalytic asymmetric synthesis represents a powerful tool for constructing chiral dihydropyridine rings. rsc.org Organocatalysts, such as quinine-derived ureas or chiral phosphoric acids, can be employed in Hantzsch-type reactions to induce enantioselectivity. mdpi.comchemistryviews.org Such a catalyst would activate the substrates and facilitate the cyclization in a stereochemically controlled manner, potentially leading directly to an enantiomerically enriched product and reducing the need for extensive purification of isomers.

Achieving high enantiomeric purity requires meticulous optimization of reaction conditions. Key parameters that influence stereoselectivity include:

Solvent: The polarity and nature of the solvent can affect the transition state of the reaction, thereby influencing the diastereomeric or enantiomeric ratio.

Temperature: Lower reaction temperatures often lead to higher stereoselectivity by increasing the energy difference between the diastereomeric transition states.

Catalyst Loading: In catalytic reactions, the amount of catalyst can impact the enantiomeric excess (ee) of the product.

Reaction Time: Prolonged reaction times can sometimes lead to racemization or the formation of side products, thus requiring careful monitoring.

Purification Methods: The separation of diastereomers is a critical step. The synthesis of benidipine typically results in both α- and β-diastereomers. nih.govresearchgate.net Due to differences in their physical properties, such as solubility, the β-isomer can be successfully removed through optimized crystallization processes. nih.govresearchgate.net Further separation of the desired enantiomer from the racemic α-mixture would require chiral chromatography. researchgate.netnih.gov The use of ultrasound has also been explored to improve reaction rates and aid in the purification process by facilitating dissolution and crystallization. google.com

Control and Characterization of Process-Related Impurities and Isomers

During the synthesis of benidipine hydrochloride, several process-related impurities and isomers can be formed. researchgate.netsemanticscholar.org The identification, characterization, and control of these impurities are mandated by regulatory bodies to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). nih.gov

Thorough analysis of benidipine hydrochloride batches has led to the identification and structural elucidation of several key impurities. High-performance liquid chromatography (HPLC) is the primary analytical tool for detecting these impurities, with liquid chromatography-mass spectrometry (LC-MS) used for initial identification based on molecular weight. nih.govresearchgate.netsemanticscholar.org The definitive structure of these impurities is then confirmed by synthesizing them and performing full characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. researchgate.netsemanticscholar.org

The major process-related impurities and isomers identified in the synthesis of benidipine are summarized below.

| Impurity Name | Common Name | Structure Description |

| β-Benidipine | β-isomer | A diastereomer of α-benidipine, existing as a racemic mixture of (R,S) and (S,R) enantiomers. nih.govresearchgate.net |

| 5-(methoxycarbonyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid | Ben-1 | An unreacted intermediate from the synthesis. nih.govresearchgate.netsemanticscholar.org |

| 3-(1-benzylpiperidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | Ben-ox | An oxidation product where the dihydropyridine ring has been aromatized to a pyridine (B92270) ring. nih.govsemanticscholar.org |

| bis(1-benzylpiperidin-3-yl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | Ben-bis | Formed from the reaction of a dicarboxylic acid intermediate with two molecules of 1-benzyl-3-piperidinol. nih.govresearchgate.net |

| 3-methyl 5-piperidin-3-yl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | Ben-desbenzyl | Results from the loss of the benzyl (B1604629) group from the piperidine ring. researchgate.net |

| 1-benzylpiperidin-3-ol (B57625) | Ben-2 | A residual starting material. nih.govresearchgate.net |

Understanding the pathways through which impurities are formed is essential for developing control strategies.

β-Isomer: The formation of the β-isomer is an inherent consequence of the synthetic route, which creates two chiral centers simultaneously. The reaction between the key intermediates results in the formation of both α- and β-diastereomers, often in a nearly one-to-one ratio before optimization. nih.govresearchgate.net Its control relies on exploiting the solubility differences between the two isomers during crystallization. nih.gov

Ben-1 (Intermediate): This impurity arises from an incomplete reaction. If the esterification reaction between the carboxylic acid intermediate (Ben-1) and 1-benzyl-3-piperidinol (Ben-2) does not go to completion, Ben-1 will be carried through as an impurity in the crude product. nih.govresearchgate.netsemanticscholar.org

Ben-ox (Oxidation Impurity): The dihydropyridine ring is susceptible to oxidation, which leads to the formation of the corresponding aromatic pyridine derivative (Ben-ox). semanticscholar.org This can occur during the synthesis or upon storage, particularly under stress conditions. nih.govsemanticscholar.org The synthesis of this impurity can be intentionally carried out using an oxidizing agent like Jones reagent for characterization purposes. nih.gov

Ben-bis (Dimer Impurity): This impurity forms from a side reaction involving the dicarboxylic acid analogue of the benidipine core, "Ben-1 acid". If this diacid is present, it can react with two equivalents of 1-benzyl-3-piperidinol, leading to the formation of the Ben-bis impurity. nih.govresearchgate.net

Ben-desbenzyl: The formation of this impurity is attributed to the presence of "piperidin-3-ol" as an impurity in the 1-benzyl-3-piperidinol (Ben-2) starting material. This un-benzylated piperidinol can react with the Ben-1 intermediate to form the desbenzyl impurity. researchgate.net

By optimizing reaction conditions, such as stoichiometry, temperature, and reaction time, and implementing robust purification protocols, particularly crystallization, the levels of these impurities can be effectively controlled to meet the stringent requirements for pharmaceutical-grade this compound. nih.govresearchgate.net

Development of Reference Standards for Impurity Profiling

The quality and safety of any active pharmaceutical ingredient (API) are contingent upon a thorough understanding and control of its impurity profile. For Benidipine HCl, the development of reference standards is a critical step in ensuring the final product's purity. During the synthetic process development and stability studies of benidipine, several process-related impurities and degradation products have been detected. xjtu.edu.cnsemanticscholar.orgnih.gov To accurately quantify these impurities, they must be identified, synthesized, and characterized to serve as qualified reference standards. xjtu.edu.cnsemanticscholar.orgnih.govresearchgate.net

A comprehensive evaluation of the benidipine synthetic route allows for the prediction and synthesis of plausible impurities that may arise from side reactions or degradation. semanticscholar.orgnih.gov Researchers have successfully synthesized and characterized several key benidipine impurities, establishing them as reference materials for analytical studies. semanticscholar.orgnih.govresearchgate.net The availability of these standards is essential for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), which are used for quality control in the manufacturing of benidipine. xjtu.edu.cnsemanticscholar.orgnih.govsynzeal.com

Key process-related impurities for Benidipine HCl that have been synthesized as reference standards include its diastereomer (β-isomer), oxidation products, and byproducts from side reactions during synthesis. semanticscholar.orgnih.gov For instance, the oxidation impurity results from the aromatization of the 1,4-dihydropyridine ring to a pyridine ring. semanticscholar.org Another potential impurity is the starting material 1-benzylpiperidin-3-ol (Ben-2), for which a specific HPLC method was developed for its detection due to its high polarity. xjtu.edu.cnsemanticscholar.orgnih.govresearchgate.net

The following table details some of the significant impurities of Benidipine HCl that have been identified and synthesized for use as reference standards.

Table 1: Key Impurities of Benidipine HCl for Reference Standard Development

| Impurity Name | Chemical Name | Origin / Type |

|---|---|---|

| β-Benidipine HCl | (RS,SR)-Benidipine HCl | Diastereomer / Process-related impurity |

| Ben-ox | 3-(1-benzylpiperidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | Oxidation impurity / Degradation product |

| Ben-bis | bis(1-benzylpiperidin-3-yl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | Process-related impurity from side reaction |

| Ben-desbenzyl | 3-methyl 5-piperidin-3-yl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | Process-related impurity |

Isolation and Purification Techniques for High-Purity this compound

Achieving high purity for a specific stereoisomer like this compound requires multi-step isolation and purification strategies. The primary challenge lies in separating the desired α-isomer from its diastereomeric β-isomer, as well as removing other process-related impurities. googleapis.com

Crystallization and Recrystallization: The most common method for purifying crude Benidipine HCl is recrystallization. nih.govresearchgate.net A mixture of ethanol (B145695) and acetone (B3395972) is frequently used as the solvent system for this purpose. semanticscholar.orggoogle.com Multiple recrystallization steps are often necessary to achieve the stringent purity levels required for a pharmaceutical-grade API. researchgate.netgoogleapis.com A patented method describes dissolving the crude product in dichloromethane, washing it with basic and acidic solutions, and then performing recrystallization from an ethanol and acetone mixture to yield a product with 99.80% purity. google.com

Advanced Purification Methods: To enhance purification efficiency, advanced techniques have been developed. One such method involves the use of ultrasound technology during the crystallization process. googleapis.com Applying ultrasonification at a specific power and frequency during recrystallization from solvents like acetone and ethanol has been shown to produce highly purified Benidipine HCl. googleapis.com

Chiral Separation: Since Benidipine HCl is a chiral molecule, isolating the specific (3S,4'R) enantiomer requires specialized chiral separation techniques. nih.govwvu.edu High-Performance Liquid Chromatography (HPLC) is the predominant technique for analytical scale enantioseparation. nih.govresearchgate.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. wvu.edusigmaaldrich.com For benidipine, a macrocyclic antibiotic (Vancomycin) based CSP column has been successfully used to separate its stereoisomers for analysis. researchgate.netnih.gov The development of effective chiral separation methods is crucial not only for quality control but also for understanding the pharmacokinetic and pharmacodynamic profiles of individual enantiomers. wvu.edu

The following table summarizes the primary techniques used for the purification of Benidipine HCl.

Table 2: Purification and Isolation Techniques for Benidipine HCl

| Technique | Principle | Application for Benidipine HCl |

|---|---|---|

| Recrystallization | Separation based on differences in solubility of the compound and impurities in a specific solvent system at varying temperatures. | Primary method for purifying crude Benidipine HCl, often using ethanol/acetone mixtures to remove process-related impurities. semanticscholar.orggoogle.com |

| Ultrasonic Crystallization | Use of ultrasonic waves to induce nucleation and improve crystal quality, leading to higher purity. | An advanced method to obtain highly purified Benidipine HCl by enhancing the crystallization process. googleapis.com |

| Chiral HPLC | Chromatographic separation of enantiomers based on differential interactions with a chiral stationary phase (CSP). | Essential for separating and quantifying the specific (3S,4'R) enantiomer from other stereoisomers. nih.govresearchgate.netnih.gov |

| Column Chromatography | Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. | Mentioned as a technique to separate the α and β isomers of Benidipine HCl. googleapis.com |

Molecular and Cellular Pharmacological Mechanisms of 3s,4 R Benidipine Hcl

Allosteric Modulation of L-Type Calcium Channels

The primary mechanism of action for benidipine (B10687) involves the allosteric modulation of L-type voltage-gated calcium channels. patsnap.com These channels are pivotal in controlling calcium influx into vascular smooth muscle and cardiac cells. patsnap.com

Benidipine binds with high affinity to the dihydropyridine (B1217469) (DHP) receptor site located on the α1 subunit of the L-type calcium channel. pharmacompass.comdrugbank.com This binding is highly stereoselective; the (3S,4'R) configuration is crucial for its potent pharmacological activity, showing a significantly higher affinity (Ki = 0.3 nM) compared to its (3R,4'S)-enantiomer (Ki = 28 nM). The R-configuration at the C4 position of the dihydropyridine ring is particularly important for enhancing this binding to the L-type calcium channels. Benidipine's high affinity for cell membranes at the DHP binding site contributes to its very long-lasting activity. pharmacompass.comdrugbank.com This interaction is also voltage-dependent, meaning its binding is more potent when the channel is in a depolarized state.

Table 1: Enantiomer Comparison of Benidipine Receptor Affinity

| Enantiomer | Receptor Affinity (Ki) |

|---|---|

| (3S,4'R)-Benidipine | 0.3 nM |

| (3R,4'S)-Benidipine | 28 nM |

Data sourced from Benchchem

The binding of benidipine to the DHP site induces a conformational change in the L-type calcium channel. nih.govdiva-portal.org This allosteric modulation stabilizes the channel in a non-conducting, inactivated state. nih.govunivie.ac.at By stabilizing this conformation, benidipine effectively reduces the probability of the channel opening in response to membrane depolarization, thereby inhibiting the influx of calcium ions (Ca²⁺). patsnap.com This reduction in intracellular Ca²⁺ concentration in vascular smooth muscle cells leads to vasodilation. patsnap.com The process of ion channel gating, which involves the transition between closed, open, and inactivated states, is thus directly influenced by the binding of the ligand. nih.govunivie.ac.atplos.org

Inhibition of N-Type Calcium Channels

A distinguishing feature of benidipine is its ability to also block N-type calcium channels, an action not shared by all dihydropyridines like nifedipine (B1678770). nih.gov

N-type calcium channels are predominantly located at presynaptic nerve terminals and are critical for regulating neurotransmitter release. nih.govnih.gov The influx of calcium through these channels triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters such as norepinephrine (B1679862) from sympathetic neurons. nih.gov By blocking these N-type channels, benidipine inhibits this calcium-dependent neurotransmitter release. ijbcp.com This presynaptic inhibition provides an effective brake on neuronal signaling. nih.govmdpi.com

The blockade of N-type calcium channels has significant implications for both neuronal and cardiovascular signaling. mdpi.comarxiv.org In the cardiovascular system, the inhibition of norepinephrine release from sympathetic nerve terminals contributes to vasodilation and can prevent reflex tachycardia, a common side effect of other vasodilators. ijbcp.com This dual action on both vascular smooth muscle (via L-type channels) and sympathetic nerves (via N-type channels) provides a more comprehensive mechanism for blood pressure control. drugbank.com In neuronal pathways, the modulation of neurotransmitter release is a fundamental process for controlling synaptic strength and plasticity. nih.govnih.gov

Blockade of T-Type Calcium Channels

Benidipine completes its triple-action profile by inhibiting T-type calcium channels. drugbank.com This characteristic further differentiates it from many other calcium channel blockers and contributes to its therapeutic benefits. patsnap.comnih.gov

T-type calcium channels are involved in various physiological functions, including the regulation of vascular tone in renal arterioles and pacemaker activity in the heart. researchgate.net While L-type channels are primarily found in the afferent arterioles of the kidney's glomerulus, T-type channels are present in both afferent and efferent arterioles. nih.gov Blockade of T-type channels in the efferent arteriole can lead to vasodilation, which helps to reduce intraglomerular pressure, a mechanism thought to contribute to the renal-protective effects of benidipine. nih.govresearchgate.net This balanced vasodilation in the kidney helps to avoid issues like proteinuria that can occur with L-type selective blockers. nih.gov

Table 2: Calcium Channel Specificity of Dihydropyridines

| Feature | (3S,4'R)-Benidipine | Nifedipine | Amlodipine (B1666008) |

|---|---|---|---|

| Calcium Channel Specificity | L, N, T-type | L-type only | L-type |

Data sourced from Benchchem

Regulation of Basal Vascular Tone and Pacemaker Activity

(3S,4'R)-Benidipine HCl exerts its primary pharmacological effect by blocking multiple types of calcium channels, including L-type, T-type, and N-type channels. rndsystems.comcaymanchem.com This triple-blocking action is fundamental to its ability to regulate both basal vascular tone and cardiac pacemaker activity.

In vascular smooth muscle cells, the influx of calcium through L-type voltage-dependent calcium channels is a critical step in initiating contraction. springermedizin.depatsnap.com By inhibiting these channels, this compound reduces the intracellular calcium concentration, leading to the relaxation of vascular smooth muscle. patsnap.com This vasodilation decreases peripheral vascular resistance, a key determinant of blood pressure.

The compound's effect on T-type calcium channels contributes to its influence on cardiac pacemaker activity. patsnap.com T-type calcium channels are involved in the functioning of the sinoatrial and atrioventricular nodes, which are crucial for cardiac pacemaking. patsnap.com By modulating these channels, this compound can exert a moderate effect on heart rate. patsnap.com This action, combined with its potent and long-lasting vasodilation, contributes to its efficacy. drugbank.com

Implications for Cellular Excitability

The modulation of ion channels by this compound has significant implications for cellular excitability, particularly in vascular and cardiac tissues. Cellular excitability is fundamentally governed by the flow of ions across the cell membrane, which creates electrical gradients and action potentials. mhmedical.com

By blocking L-type calcium channels, this compound directly reduces the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. patsnap.com This action dampens the depolarization phase of the action potential in these cells, thereby reducing their contractility. In vascular smooth muscle, this translates to relaxation and a decrease in vascular tone.

Furthermore, the compound's interaction with T-type and N-type calcium channels adds another layer of complexity to its effects on cellular excitability. rndsystems.comcaymanchem.com The modulation of these channels, particularly in neuronal and pacemaker cells, can influence neurotransmitter release and heart rate regulation, respectively. The nitric oxide (NO) signaling pathway, which can be influenced by benidipine, also plays a role in regulating neuronal excitability through the modulation of various ion channels. nih.gov

Multi-Target Pharmacological Interactions Beyond Calcium Channels

Beyond its well-established role as a calcium channel blocker, this compound engages in several other pharmacological interactions that contribute to its pleiotropic effects.

Research has revealed that benidipine acts as an antagonist of the mineralocorticoid receptor. rndsystems.comnih.govcaymanchem.com Aldosterone (B195564), by activating this receptor, can lead to tissue damage, including vascular inflammation and fibrosis. nih.gov Benidipine has been shown to directly inhibit aldosterone-induced activation of the mineralocorticoid receptor, an effect that is independent of its calcium channel blocking activity. nih.gov This antagonistic action may contribute significantly to the compound's organ-protective effects. nih.gov Studies have demonstrated that benidipine is more potent in this regard than some other calcium channel blockers like amlodipine and azelnidipine. nih.gov

| Calcium Channel Blocker | Potency in Inhibiting Aldosterone-Induced Mineralocorticoid Receptor Activation |

| Benidipine | More potent |

| Efonidipine | Less potent than Benidipine |

| Amlodipine | Less potent than Benidipine |

| Azelnidipine | Less potent than Benidipine |

This table summarizes the relative potency of different calcium channel blockers in antagonizing the mineralocorticoid receptor, based on luciferase reporter assay systems. nih.gov

This compound has been shown to stimulate the activity and expression of endothelial nitric oxide synthase (eNOS). nih.govnih.govoup.com eNOS is responsible for the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation and endothelial function. nih.gov Studies have demonstrated that benidipine treatment can increase nitrite (B80452) production and eNOS mRNA expression in the left ventricle. nih.govoup.com This enhancement of the NO pathway is believed to contribute to the improvement of coronary circulation and the amelioration of microvascular remodeling. nih.govoup.com The ability of benidipine to increase NO production appears to be a direct effect, independent of its blood pressure-lowering action. nih.gov

This compound exhibits significant anti-apoptotic properties, particularly in the context of myocardial ischemia/reperfusion injury. nih.govnih.gov The primary mechanism underlying this effect is the inhibition of the mitochondrial-mediated apoptotic pathway. nih.gov

Research in rat models of myocardial ischemia/reperfusion has shown that benidipine treatment leads to a reduction in key markers of apoptosis. nih.gov

| Apoptotic Marker | Effect of Benidipine Treatment |

| TUNEL-positive staining | Decreased |

| Caspase-3 activity | Decreased |

| Mitochondrial cytochrome c release | Reduced |

| Caspase-9 activation | Reduced |

| Caspase-8 activation | No significant effect |

This table illustrates the impact of benidipine on various components of the apoptotic cascade in a model of myocardial ischemia/reperfusion. nih.gov

These findings indicate that benidipine selectively interferes with the intrinsic apoptotic pathway, which is initiated by mitochondrial stress, while not affecting the extrinsic, or death receptor-mediated, pathway. nih.gov This anti-apoptotic action is considered to be a key contributor to the cardioprotective effects of the compound. nih.gov

This compound has been demonstrated to possess antioxidant properties and to modulate pathways involved in the generation of reactive oxygen species (ROS). nih.gov Oxidative stress is a known contributor to the pathology of hypertension and associated renal injury. nih.gov

Studies have shown that benidipine can suppress the production of ROS in human polymorphonuclear leukocytes more effectively than other calcium channel blockers such as amlodipine and nifedipine. nih.gov This effect is attributed, at least in part, to the inhibition of the Ca2+/protein kinase C/NADPH oxidase signaling pathway. nih.gov Furthermore, in animal models of salt-loaded hypertension, benidipine treatment has been shown to attenuate increases in plasma markers of oxidative stress and the renal expression of genes induced by oxidative stress. nih.gov The cardioprotective effects of benidipine may also be linked to its antioxidant and anti-apoptotic properties. nih.gov

Preclinical Pharmacodynamics and Efficacy in Disease Models

Effects on Vascular Smooth Muscle Cell Physiology

(3S,4'R)-Benidipine HCl, a potent calcium channel antagonist, exerts profound effects on the physiology of vascular smooth muscle cells (VSMCs), which are central to the regulation of blood pressure and the pathogenesis of vascular diseases. Its actions extend beyond simple vasodilation, encompassing the modulation of endothelial function and the inhibition of pathological cellular proliferation.

Vasorelaxation Mechanisms in Isolated Tissues

The primary mechanism underlying the vasorelaxant effect of this compound is the blockade of L-type calcium channels in vascular smooth muscle. This action inhibits the influx of calcium ions, a critical step in the contractile process, leading to the relaxation of blood vessels and a subsequent decrease in peripheral resistance. In studies using isolated rabbit mesenteric arteries, the calcium antagonistic effect of benidipine (B10687) was comparable to nifedipine (B1678770) and significantly more potent than verapamil (B1683045) and diltiazem. nih.gov Notably, the inhibitory effects of benidipine on contractions induced by high potassium concentrations were long-lasting, persisting even after the drug was washed out of the tissue bath, a characteristic not observed with nifedipine, verapamil, or diltiazem. nih.gov This sustained action is attributed to its high affinity for the dihydropyridine (B1217469) (DHP) binding site on the cell membrane. drugbank.com The (3S,4'R) configuration is crucial for this high affinity, showing a significantly greater binding capacity to L-type calcium channels compared to its (3R,4'S) enantiomer.

Modulation of Vascular Endothelial Cell Function

Beyond its direct effects on smooth muscle, this compound positively modulates the function of vascular endothelial cells. Research has shown that benidipine can improve endothelial function in hypertensive and hypercholesterolemic animal models. nih.gov In cultured human umbilical vein endothelial cells, benidipine was found to augment the expression of endothelial nitric oxide synthase (eNOS) and increase the production of nitric oxide (NO), a key signaling molecule in vasodilation and endothelial health. nih.gov This enhancement of NO release may contribute to the amelioration of endothelial dysfunction. nih.gov Furthermore, benidipine has been shown to prevent lysophosphatidylcholine (B164491) (LPC)-induced endothelial dysfunction in rat aorta by preserving intracellular calcium mobilization in endothelial cells. nih.gov LPC, a component of oxidized low-density lipoprotein, is implicated in the early stages of atherosclerosis. nih.gov Benidipine's ability to counteract the detrimental effects of LPC suggests a protective role against the initiation of atherosclerotic processes. nih.gov

Suppression of Vascular Smooth Muscle Cell Proliferation

The abnormal proliferation of VSMCs is a key event in the development of atherosclerosis and restenosis following procedures like angioplasty. nih.govmdpi.com Preclinical studies have demonstrated that benidipine can effectively suppress this pathological proliferation. In porcine cultured VSMCs, benidipine inhibited serum-stimulated [3H]thymidine incorporation, a marker of DNA synthesis and cell proliferation, with a significantly greater potency than other calcium antagonists like nifedipine and amlodipine (B1666008). nih.gov This inhibitory effect appears to occur in both the G0/G1 and G1/S phases of the cell cycle. nih.gov In a rat model of balloon catheter-induced endothelial denudation, oral administration of benidipine significantly reduced the incorporation of [3H]thymidine into aortic DNA, indicating an inhibition of arterial DNA synthesis in vivo. nih.gov Further mechanistic studies in rat VSMCs revealed that benidipine treatment helps maintain the differentiated phenotype of these cells, preventing the loss of smooth muscle-specific marker proteins such as smooth muscle myosin heavy chain-1 (SM1) and calponin 1. nih.govjst.go.jp This effect is associated with an increase in the level of the cell cycle inhibitor p21 and a reduction in the activity of p70 S6 kinase 1, suggesting that benidipine arrests VSMC growth and prevents their dedifferentiation. nih.govjst.go.jp

Cardioprotective Actions in Experimental Ischemia-Reperfusion Models

This compound has demonstrated significant cardioprotective effects in experimental models of ischemia-reperfusion (I/R) injury, a condition where tissue damage occurs upon the restoration of blood flow to a previously ischemic area. mdpi.com

Attenuation of Myocardial Injury

Studies in animal models have consistently shown that benidipine can reduce the extent of myocardial damage following an I/R event. In a mouse model of coronary artery I/R, oral administration of benidipine significantly reduced the infarct size compared to control animals. nih.gov This protective effect was associated with a reduction in systemic oxidative stress, as evidenced by decreased levels of urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage. nih.gov Furthermore, benidipine treatment suppressed the I/R-induced elevation of local myocardial 8-OHdG. nih.gov In a rat model of I/R, benidipine treatment was shown to reduce post-ischemic myocardial apoptosis, a form of programmed cell death. nih.gov This anti-apoptotic effect was linked to the inhibition of the mitochondrial-mediated apoptotic pathway, as evidenced by reduced mitochondrial cytochrome c release and caspase-9 activation. nih.gov Benidipine did not, however, affect the death receptor-mediated apoptotic pathway. nih.gov

The table below summarizes the effects of benidipine on markers of myocardial injury in a rat model of isoproterenol-induced myocardial infarction, which mimics some aspects of I/R injury.

| Treatment Group | Malondialdehyde (MDA) Level in Cardiac Tissue (nmol/mg protein) |

| Control | Data not available in source |

| Isoproterenol (Toxic Group) | Significantly increased vs. Control |

| Benidipine (1 µg/kg) + Isoproterenol | Significantly decreased vs. Toxic Group |

| Benidipine (3 µg/kg) + Isoproterenol | Significantly decreased vs. Toxic Group |

| Benidipine (10 µg/kg) + Isoproterenol | Significantly decreased vs. Toxic Group |

| Data derived from a study on isoproterenol-induced myocardial infarction in rats, which shares pathophysiological features with I/R injury. researchgate.net |

Preservation of Cardiac Function

In addition to reducing the physical damage to the myocardium, this compound helps to preserve cardiac function in the setting of I/R. Clinical studies in aged patients with isolated systolic hypertension have shown that benidipine can reduce left ventricular mass and improve left ventricular pump function by decreasing afterload. researchgate.net While not a direct I/R model, these findings suggest a beneficial effect on cardiac remodeling and function. In a rat model of heart failure, benidipine demonstrated a cardioprotective effect on cardiac performance and remodeling. eurjther.com The mechanism for this preservation of function is likely multifactorial, involving the reduction of afterload, prevention of myocyte death, and potentially direct effects on cardiac contractility. researchgate.net The ability of benidipine to tilt the balance between pro-survival (ERK1/2) and pro-apoptotic (p38 MAPK) signaling pathways towards an anti-apoptotic state further contributes to the preservation of cardiac tissue and function following an ischemic insult. nih.gov

The table below presents data on cardiac function from a study in aged patients with isolated systolic hypertension treated with benidipine.

| Parameter | Before Treatment | After Treatment |

| Systolic Blood Pressure (mmHg) | Significantly higher | Significantly lower |

| Diastolic Blood Pressure (mmHg) | No significant change | No significant change |

| Left Ventricular Mass | Elevated | Significantly reduced |

| Total Peripheral Resistance | Elevated | Decreased |

| This data is from a clinical study and not a preclinical I/R model, but it illustrates the beneficial effects of benidipine on cardiac parameters that are relevant to post-I/R recovery. researchgate.net |

Renoprotective Effects in Animal Models of Renal Impairment

This compound demonstrates significant renoprotective effects in preclinical models of kidney disease, primarily through its ability to mitigate structural damage and favorably modulate renal hemodynamics.

Studies in animal models of chronic progressive glomerulonephritis have shown that benidipine can prevent the progression to end-stage renal failure. nih.gov In a rat model of progressive mesangioproliferative glomerulonephritis, induced by an anti-Thy-1 monoclonal antibody following a unilateral nephrectomy, benidipine treatment effectively ameliorated severe glomerular and tubulointerstitial injury. nih.gov

Key findings from this model indicated that benidipine administration led to a dose-dependent reduction in the glomerulosclerosis index and tubulointerstitial lesion index. nih.gov This structural protection was associated with the suppression of key mediators of renal fibrosis, including transforming growth factor-beta (TGF-β) and alpha-smooth muscle actin (α-SMA), which are critically involved in the accumulation of extracellular matrix and the progression of glomerulosclerosis. nih.gov Untreated rats in this model developed significant proteinuria, renal dysfunction, and severe renal tissue injury. nih.gov

Table 1: Effects of Benidipine on Renal Injury Markers in a Rat Model of Progressive Mesangioproliferative Glomerulonephritis

| Treatment Group | Glomerulosclerosis Index | Tubulointerstitial Lesion Index | Glomerular TGF-β Staining | Glomerular α-SMA Staining |

|---|---|---|---|---|

| Untreated GN Rats | Severe | Severe | Marked | Marked |

| Benidipine-Treated | Ameliorated | Ameliorated | Reduced | Reduced |

| Uninephrectomized Control | Minimal | Minimal | Minimal | Minimal |

Data synthesized from a study on a rat model of progressive glomerulonephritis. nih.gov

This compound exerts beneficial effects on renal hemodynamics, which contributes to its renoprotective profile. As a calcium channel blocker, it targets L-type calcium channels, but it is also suggested to have actions on T-type calcium channels, which are present in both afferent (pre-glomerular) and efferent (post-glomerular) arterioles. ahajournals.org The dual vasodilation of both arterioles helps to reduce intraglomerular pressure, a key factor in the progression of glomerular injury. ahajournals.org

In the rat model of progressive mesangioproliferative glomerulonephritis, benidipine treatment increased creatinine (B1669602) clearance, indicating an improvement or preservation of the glomerular filtration rate (GFR). nih.gov This is a significant finding, as untreated rats in this model showed progressive renal dysfunction. nih.gov While many L-type CCBs can increase GFR, this is sometimes associated with a rise in filtration fraction, suggesting a predominant dilation of the afferent arteriole which could potentially be detrimental by increasing glomerular pressure. ahajournals.org However, agents that also dilate the efferent arteriole, like benidipine, may offer better control of glomerular capillary pressure. ahajournals.org

Table 2: Hemodynamic and Functional Effects of Benidipine in a Rat Renal Impairment Model

| Parameter | Untreated GN Rats | Benidipine-Treated Rats |

|---|---|---|

| Systolic Blood Pressure | Hypertensive | Normalized |

| Creatinine Clearance | Decreased | Increased |

| Urinary Protein Excretion | Massive Proteinuria | Ameliorated |

| Glomerular Size | Increased | Reduced (dose-dependently) |

Findings from a study in a rat model of progressive mesangioproliferative glomerulonephritis. nih.gov

Neuromodulatory and Tissue-Specific Actions

Beyond its cardiovascular and renal effects, preclinical studies have explored the broader pharmacological actions of this compound, revealing its potential to modulate smooth muscle tone in other systems and influence cellular processes in bone tissue.

Benidipine has been shown to exert significant relaxant effects on airway smooth muscle (ASM) in preclinical models. In mouse models, benidipine induced dose-dependent relaxation of ASM that was pre-contracted with high potassium (K+) or acetylcholine (B1216132) (ACh). nih.gov

The mechanism underlying this relaxation involves the inhibition of calcium influx into airway smooth muscle cells (ASMCs). nih.gov Patch-clamp studies revealed that benidipine effectively blocks L-type voltage-dependent Ca2+ channels (LVDCCs). nih.gov Furthermore, it also inhibits Ca2+ influx through non-selective cation channels (NSCCs), which are activated by agents like ACh. nih.gov This dual blockade suggests that benidipine could be effective in counteracting ASM hypercontractility mediated by different pathways. nih.gov The action is specific to its calcium antagonistic properties, with studies showing it has minimal to no effect on various other receptors, including adrenergic, histaminic, and muscarinic receptors. nih.gov

Table 3: Effect of Benidipine on Mouse Airway Smooth Muscle Contraction

| Contractile Agent | Benidipine Effect | Mechanism of Action |

|---|---|---|

| High K+ (80 mM) | Dose-dependent relaxation | Inhibition of extracellular Ca2+ influx via L-type voltage-dependent Ca2+ channels (LVDCCs). nih.gov |

| Acetylcholine (ACh) | Dose-dependent inhibition of contraction | Blockade of Ca2+ influx through both LVDCCs and non-selective cation channels (NSCCs). nih.gov |

The role of calcium signaling in bone metabolism suggests that calcium channel blockers may influence bone cell function. L-type voltage-operated calcium channels (VOCCs) are known to be involved in regulating osteoblast function and are considered to play a role during the osteogenic differentiation of mesenchymal stem cells. science.gov While direct studies on this compound's effect on osteoblast differentiation are emerging, the established presence and function of its target channels in these cells provide a strong rationale for its potential role in bone remodeling. The process of bone remodeling involves a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts. nih.gov Agents that influence osteoblast activity could potentially shift this balance.

Building on its effects on vascular smooth muscle and potential role in bone cell function, benidipine has been investigated in animal models of osteonecrosis. Osteonecrosis is characterized by the death of bone tissue due to a compromised blood supply. nih.gov In an animal model study, local injection of benidipine near sites with medication-related osteonecrosis of the jaw (MRONJ)-like lesions resulted in improved healing compared to control groups. The assessment, conducted via micro-computed tomography (μCT) and histological evaluations, indicated that the benidipine-treated group showed enhanced tissue repair. This suggests that the vasodilatory effects of benidipine, by improving local blood flow, may contribute to the healing of osteonecrotic lesions.

Comparative Pharmacological Profiles with Other Dihydropyridines in Preclinical Settings

This compound distinguishes itself from other dihydropyridine calcium channel blockers (CCBs) through its unique triple-blocking action on L-, T-, and N-type calcium channels. nih.govnewdrugapprovals.orgnewdrugapprovals.org This contrasts with many other dihydropyridines, such as amlodipine and nifedipine, which primarily target L-type calcium channels. ijbcp.comyoutube.com This broader spectrum of activity is believed to underpin its distinct pleiotropic effects, including significant renoprotective and cardioprotective benefits observed in preclinical models. nih.govnih.gov

In preclinical investigations, the pharmacological profile of this compound has been extensively compared with other CCBs, revealing key differences in efficacy and mechanism of action.

Comparative Efficacy in Disease Models:

Renal Protection: In hypertensive rat models, this compound demonstrated greater protective effects against cardiorenal injury than cilnidipine (B1669028), another CCB that blocks both L- and N-type channels. nih.gov Despite producing similar reductions in blood pressure, benidipine was more effective at preventing glomerulosclerosis, tubulointerstitial injury, and renal inflammation. nih.gov This superior renoprotective effect is attributed to its ability to decrease renal oxidative stress and reduce serum aldosterone (B195564) levels, actions not observed with cilnidipine. nih.gov The blockade of T-type calcium channels by benidipine is suggested to be a key contributor to these added benefits for preventing hypertensive cardiorenal damage. nih.govnih.gov

Cardiac Protection: Preclinical studies in stroke-prone spontaneously hypertensive rats (SHRSP) showed that benidipine prevented cardiac hypertrophy, fibrosis, and inflammation more effectively than cilnidipine at equihypotensive doses. nih.gov This was associated with a greater reduction in cardiac NADPH oxidase activity and cardiac superoxide (B77818) by benidipine. nih.gov

Vascular Endothelial Protection: this compound has been shown to inhibit endothelial injury by stimulating the production of nitric oxide (NO). nih.gov It augments the expression and enzymatic activity of endothelial NO synthase (eNOS), leading to increased NO production. nih.gov This mechanism may contribute to the amelioration of endothelial dysfunction, a key factor in cardiovascular disease. nih.gov

Differential Mechanisms of Action:

The primary distinction of this compound lies in its inhibitory action on multiple calcium channel types. This contrasts with the more selective L-type channel blockade of drugs like amlodipine and nifedipine. ijbcp.comnih.gov

Triple Calcium Channel Blockade: this compound inhibits L-type, N-type, and T-type calcium channels. nih.govnewdrugapprovals.orgnewdrugapprovals.org The blockade of N-type channels contributes to the suppression of sympathetic nervous system hyperactivity, while the inhibition of T-type channels is linked to its potent renoprotective effects, partly by dilating both afferent and efferent glomerular arterioles. nih.govijbcp.com

Mineralocorticoid Receptor Antagonism: Beyond calcium channels, this compound has been shown to act as a direct antagonist of the mineralocorticoid receptor. nih.gov In preclinical assays, it competed with aldosterone for binding to the receptor and inhibited its activation more potently than amlodipine, efonidipine, or azelnidipine. nih.gov This action is independent of its calcium channel blocking activity and may contribute significantly to its organ-protective pharmacological features. nih.gov

The following data table summarizes the comparative effects of this compound and other dihydropyridines in preclinical models.

| Feature | This compound | Amlodipine | Cilnidipine | Nifedipine |

| Ca2+ Channel Blockade | L, N, T nih.govnewdrugapprovals.orgnewdrugapprovals.org | L, N (weak) ijbcp.comnih.gov | L, N nih.gov | L nih.gov |

| Mineralocorticoid Receptor Antagonism | Yes nih.gov | Yes (weaker) nih.gov | Not established | Not established |

| Renal Protection (Preclinical) | High, reduces proteinuria & glomerulosclerosis nih.gov | Moderate nih.govresearchgate.net | Moderate nih.gov | Lower |

| Cardiac Protection (Preclinical) | High, reduces hypertrophy & fibrosis nih.gov | Moderate nih.gov | Moderate nih.gov | Lower |

| Effect on Serum Aldosterone | Reduces nih.gov | No significant change | No significant change nih.gov | Not established |

| Effect on Oxidative Stress | Reduces cardiac & renal NADPH oxidase nih.gov | Less effective nih.gov | Less effective nih.gov | Not established |

Advanced Analytical Methodologies for 3s,4 R Benidipine Hcl Research

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatography is a fundamental analytical tool for the separation, identification, and quantification of (3S,4'R)-Benidipine HCl and its related substances. Various chromatographic methods have been developed to address the specific challenges associated with this chiral compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of benidipine (B10687) hydrochloride in pharmaceutical formulations. ijcrt.org The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, flow rate, and detector to achieve optimal separation and sensitivity.

A common approach utilizes a reverse-phase C18 column. ijpacr.commansapublishers.comresearchgate.netnih.govtbzmed.ac.ir The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer solution. ijpacr.commansapublishers.comresearchgate.netnih.govtbzmed.ac.irbiotech-asia.org For instance, a mixture of methanol and water (50:50 v/v) has been used with a C18 column at a flow rate of 0.8 ml/min, with detection at 260 nm, resulting in a retention time of approximately 2.38 minutes for benidipine. ijpacr.com Another method employs a mobile phase of methanol and 0.1% orthophosphoric acid (45:55 v/v) with a C18 column at a flow rate of 1 mL/min, yielding a retention time of 1.09 minutes. mansapublishers.com The pH of the mobile phase can also be adjusted to optimize separation; for example, a buffer of ammonium (B1175870) dihydrogen orthophosphate at pH 3.5 mixed with methanol (80:20 v/v) has been used. biotech-asia.org

Method validation is a critical aspect of HPLC development, ensuring the method is accurate, precise, linear, and specific for its intended purpose. ijpacr.comresearchgate.netresearchgate.net Linearity is typically established over a specific concentration range, with correlation coefficients (r²) close to 0.999 demonstrating a strong linear relationship between concentration and detector response. ijcrt.orgijpacr.com Accuracy is often assessed through recovery studies, with results ideally falling within a range of 98-102%. ijcrt.orgresearchgate.net The limits of detection (LOD) and quantification (LOQ) are also determined to establish the sensitivity of the method. ijcrt.orgresearchgate.net

Interactive Table: HPLC Method Parameters for Benidipine HCl Analysis

| Parameter | Method 1 ijpacr.com | Method 2 mansapublishers.com | Method 3 ijcrt.org | Method 4 researchgate.netcosmosscholars.com |

|---|---|---|---|---|

| Stationary Phase | Symmetry C18 (4.6 x 150mm, 5µm) | Agilent Zorbax Bonus – RP C18 (250 x 4.6 mm, 5µm) | Agilent C18 (100mm × 4.6 mm, 2.5µm) | ZORBAX Eclipse Plus C18 (4.6mm x 150mm) |

| Mobile Phase | Methanol:Water (50:50 v/v) | Methanol:0.1% Orthophosphoric acid (45:55 v/v) | Methanol:Water (40:60 v/v, pH 5.0) | Methanol:50 mM Phosphate (B84403) buffer (70:30 v/v) |

| Flow Rate | 0.8 ml/min | 1.0 ml/min | 1.0 ml/min | Not Specified |

| Detection Wavelength | 260 nm | Not Specified | 237 nm | 237 nm |

| Retention Time | 2.379 ± 0.02 min | 1.09 min | 3.33 min | Not Specified |

| Linearity Range | 10-50 ppm | 32-48 µg/mL | 10-50 µg/ml | Not Specified |

| Correlation Coefficient (r²) | Not Specified | 0.999 | 0.9997 | Not Specified |

| LOD | Not Specified | Not Specified | 0.03935 µg/ml | 0.005 µg/ml |

| LOQ | Not Specified | Not Specified | 0.1192 µg/ml | 0.015 µg/ml |

| Accuracy (% Recovery) | Not Specified | Not Specified | 100.03% | 98.57-100.27% |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of benidipine and its impurities. nih.govresearchgate.net By utilizing columns with smaller particle sizes (typically less than 2 µm), UPLC systems can achieve higher resolution, greater sensitivity, and faster analysis times. nih.govresearchgate.net

A stability-indicating UPLC assay method has been developed for benidipine, demonstrating its utility in separating the active pharmaceutical ingredient from its degradation products. researchgate.net For instance, a Waters Acquity UPLC system equipped with a BEH Shield RP18 column (100 mm × 2.1 mm, 1.7 μm) has been successfully used. The analysis was performed with a mobile phase of phosphate buffer and acetonitrile (60/40) at a flow rate of 0.3 mL/min and a detection wavelength of 237 nm, with an analysis time of 5 minutes. nih.gov The development of UPLC methods is particularly beneficial for resolving process-related impurities and degradation products, which is essential for ensuring the quality and stability of the drug substance. nih.govresearchgate.net A systematic method using ultra-high-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) has also been developed to characterize metabolites. researchgate.net

Chiral Chromatography for Enantiomeric Excess Determination

Benidipine is a chiral molecule, and its different stereoisomers can exhibit distinct pharmacological activities. Therefore, the ability to separate and quantify the specific (3S,4'R) enantiomer is of paramount importance. Chiral chromatography is the primary technique used for this purpose. sid.irnih.govresearchgate.netresearchgate.net

A notable method for the enantioseparation of benidipine involves the use of a macrocyclic antibiotic (Vancomycin) chiral stationary phase column. sid.irnih.govresearchgate.netresearchgate.net In one such method, the stereoisomers were extracted from plasma and reconstituted in a mobile phase of methanol, acetic acid, and triethylamine (B128534) (100:0.01:0.0001, v/v/v). sid.irnih.govresearchgate.netresearchgate.net The separation was achieved with a flow rate of 1 ml/min, and the eluent was analyzed by tandem mass spectrometry. sid.irnih.govresearchgate.netresearchgate.net This method demonstrated good precision, with a coefficient of variation of less than 8%, and high accuracy, between 93.4% and 113.3%. sid.irnih.govresearchgate.net The limit of detection was found to be 0.05 ng/ml in a 1 ml plasma sample. sid.irnih.govresearchgate.net Another approach utilizes a Chiral-AGP stationary-phase column for the separation of enantiomers. researchgate.net

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the quantification and structural elucidation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective method for the quantitative determination of benidipine hydrochloride. researchgate.netump.edu.myindexcopernicus.comzenodo.org The method is based on the principle that the drug absorbs light in the UV region of the electromagnetic spectrum.

In methanol, benidipine hydrochloride exhibits a maximum absorbance (λmax) at approximately 236-237 nm. researchgate.netump.edu.myindexcopernicus.comzenodo.orgresearchgate.netajphs.com The method demonstrates good linearity over a specific concentration range, typically from 2 to 18 µg/ml, with a high correlation coefficient (r²) of 0.999 or greater. researchgate.netump.edu.my Validation studies have shown the method to be accurate, with mean recovery values around 100%. researchgate.netump.edu.my The limits of detection and quantification have been reported to be as low as 0.20 µg/ml and 0.60 µg/ml, respectively. researchgate.net Other studies have reported LOD and LOQ values of 0.34 µg/mL and 1.02 µg/mL, respectively. ump.edu.myresearchgate.net

Interactive Table: UV-Vis Spectrophotometric Method Parameters for Benidipine HCl

| Parameter | Method 1 researchgate.net | Method 2 ump.edu.myresearchgate.net | Method 3 indexcopernicus.comzenodo.org |

|---|---|---|---|

| Solvent | Methanol | Not Specified | Methanol |

| λmax | 236 nm | 237 nm | 237 nm |

| Linearity Range | 3-18 µg/ml | 2.0-16.0 µg/mL | 2-10 µg/ml |

| Correlation Coefficient (r²) | 0.9999 | > 0.99 | 0.991 |

| LOD | 0.20 µg/ml | 0.34 µg/mL | 0.222 µg/ml |

| LOQ | 0.60 µg/ml | 1.02 µg/mL | 0.674 µg/ml |

| Accuracy (% Recovery) | 100.35% | 99.72-101.66% | 99-104% |

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used for the structural confirmation of this compound and the identification of its metabolites and degradation products. nih.govpsu.eduresearchgate.netnih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, which is highly specific for compound identification.

In positive electrospray ionization mode, benidipine typically forms a protonated molecular ion [M+H]⁺ at an m/z of 506. psu.edu Tandem mass spectrometry (MS/MS) experiments provide further structural information by fragmenting the parent ion into characteristic product ions. Major fragment ions for benidipine have been observed at m/z 174, corresponding to the loss of the benzylpiperidine group, m/z 315 from a carboxyl group cleavage, and m/z 91 due to the loss of a benzyl (B1604629) group. psu.edu LC-MS/MS methods have been developed for the determination of benidipine in plasma, often using a deuterated analog of benidipine as an internal standard for accurate quantification. researchgate.netnih.gov These methods are highly sensitive, with the ability to detect benidipine at very low concentrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of chiral molecules like this compound. The specific spatial arrangement of atoms, or stereochemistry, is critical as the (3S,4'R) configuration is responsible for the compound's pharmacological activity, particularly its high affinity for L-type calcium channels.

To confirm the stereochemical integrity of Benidipine HCl, researchers utilize advanced NMR techniques. ¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule. For this compound, the distinct chemical shifts and coupling constants of the protons at the chiral centers—C4 of the dihydropyridine (B1217469) ring and C3' of the piperidine (B6355638) ring—are of paramount importance. researchgate.net The relative stereochemistry can be elucidated through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, which identifies protons that are close in space.

For absolute stereochemical assignment and to differentiate between enantiomers, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are often employed in NMR studies. researchgate.net These agents interact with the enantiomers of benidipine to form diastereomeric complexes, which exhibit separate and distinct signals in the NMR spectrum. This allows for the precise determination of enantiomeric purity. researchgate.net

Table 1: Illustrative ¹H NMR Assignments for Benidipine This table is a representative example based on typical chemical shifts for such structures and may not reflect exact experimental values.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-C4 (Dihydropyridine) | ~5.0 | s |

| H-C3' (Piperidine) | ~4.9 | m |

| NH (Dihydropyridine) | ~8.2 | s |

| Aromatic Protons | 7.2 - 8.0 | m |

| Benzyl CH₂ | ~3.5 | s |

| Methyl Protons (C2, C6) | ~2.3 | s |

| Methyl Ester (OCH₃) | ~3.6 | s |

Data sourced from contextual analysis of related dihydropyridine structures and general NMR principles. researchgate.net

Stability-Indicating Methods and Degradation Product Analysis

Stability-indicating analytical methods are crucial for ensuring that the potency and purity of a drug substance are maintained over time. For this compound, these methods are developed to separate the intact drug from any potential degradation products that may form under various environmental conditions. innovareacademics.intbzmed.ac.ir Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for this purpose, often using a C18 column. innovareacademics.inresearchgate.netijrar.org

Forced Degradation Studies Under Various Stress Conditions

To develop and validate a stability-indicating method, this compound is subjected to forced degradation, or stress testing, as per guidelines from the International Council for Harmonisation (ICH). researchgate.net This involves exposing the compound to conditions more severe than those it would typically encounter during storage and handling. The goal is to intentionally generate degradation products to prove the analytical method's specificity.

Common stress conditions applied in the study of benidipine include:

Acid Hydrolysis : Treatment with hydrochloric acid (e.g., 0.1 N to 2 M HCl) for several hours. innovareacademics.inbas.bg

Alkaline Hydrolysis : Exposure to a basic medium like sodium hydroxide (B78521) (e.g., 0.1 N to 2 N NaOH). innovareacademics.inbas.bg

Oxidative Degradation : The use of an oxidizing agent, typically hydrogen peroxide (e.g., 3% to 30% H₂O₂), at ambient temperatures. tbzmed.ac.irbas.bg

Thermal Degradation : Exposing the solid drug substance to high temperatures, for instance, in an oven at 80°C or 105°C for a specified duration. innovareacademics.intbzmed.ac.ir

Photolytic Degradation : Placing the drug under UV light or direct sunlight to assess its photosensitivity. innovareacademics.intbzmed.ac.ir

Table 2: Summary of Forced Degradation Conditions for Benidipine HCl

| Stress Condition | Reagent/Parameter | Duration | Reference |

|---|---|---|---|

| Acid Degradation | 0.1 N HCl | 3 hours | innovareacademics.in |

| Alkaline Degradation | 0.1 N NaOH | 4 hours | innovareacademics.in |

| Oxidative Degradation | 30% H₂O₂ | 30 minutes | tbzmed.ac.ir |

| Thermal (Dry Heat) | 105°C | 30 minutes | tbzmed.ac.ir |

Identification and Quantification of Degradants

Following forced degradation, the resulting mixture is analyzed using the developed stability-indicating method, typically HPLC coupled with a photodiode array (PDA) detector or a mass spectrometer (MS). tbzmed.ac.irresearchgate.net The primary objective is to separate the peak of the active ingredient from the peaks of the degradation products.

One comprehensive study identified a total of fourteen degradation products of benidipine under various stress conditions. researchgate.net This included four products from hydrolysis, eight from oxidation, and four from photolysis. researchgate.net The structural elucidation of these degradants is a critical step and is most effectively achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net This technique provides molecular weight information and fragmentation patterns, which help in identifying the chemical structure of the impurities. For instance, the oxidation of the dihydropyridine ring to its pyridine (B92270) analogue (dehydro-benidipine) is a common degradation pathway for this class of compounds.

Once identified, these degradants are quantified using the validated HPLC method. The method's performance is assessed for linearity, accuracy, and precision to ensure reliable measurement of the impurities, often down to very low levels (e.g., limit of quantification). innovareacademics.inijcrt.org

Bioanalytical Method Development for Preclinical Samples

Bioanalytical methods are developed to measure the concentration of a drug and its metabolites in biological fluids and tissues. asianjpr.comasianjpr.com For this compound, these methods are essential during preclinical studies to understand its pharmacokinetics—how the drug is absorbed, distributed, metabolized, and excreted (ADME). The development of sensitive and specific bioanalytical methods is a prerequisite for these investigations. nih.gov

Extraction and Sample Preparation Techniques

Before analysis, this compound must be isolated from the complex biological matrix (e.g., plasma, tissue homogenate), which contains proteins, salts, and other endogenous substances that can interfere with the assay. nih.gov The choice of extraction technique is critical for obtaining a clean sample and ensuring accurate quantification.

Commonly used techniques include:

Protein Precipitation (PPT) : This is a rapid and simple method where a water-miscible organic solvent, such as acetonitrile, is added to the plasma sample. This denatures and precipitates the proteins, which are then removed by centrifugation, leaving the drug in the supernatant.

Liquid-Liquid Extraction (LLE) : This technique involves extracting the drug from the aqueous biological fluid into an immiscible organic solvent (e.g., diethyl ether). nih.gov By adjusting the pH, the drug can be selectively partitioned into the organic phase, providing a cleaner extract than PPT. A multi-step process involving extraction into an organic solvent, back-extraction into an acidic aqueous solution, and subsequent re-extraction into the organic solvent can significantly enhance sample purity. nih.gov

Solid-Phase Extraction (SPE) : SPE is a highly selective and efficient method that uses a solid sorbent packed into a cartridge to bind the drug of interest from the sample matrix. Interfering components are washed away, and the drug is then eluted with a small volume of an appropriate solvent.

Quantification in Biological Matrices (e.g., plasma, tissue homogenates)

The quantification of this compound in preclinical samples requires highly sensitive and specific analytical instrumentation due to the low concentrations typically present after administration.

The primary methods for quantification are:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity. The method involves separating the drug from co-extracted components using HPLC, followed by detection using a mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of benidipine) is selected and fragmented to produce a characteristic product ion. For benidipine, a common transition monitored is m/z 506 → 174 or m/z 542 → 152. researchgate.net This technique can achieve very low limits of quantification (LLOQ), often in the picogram per milliliter (pg/mL) range. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) : An alternative method involves GC-MS, often with negative ion chemical ionization for enhanced sensitivity. nih.gov This method requires extraction and sometimes derivatization of the analyte to make it suitable for gas chromatography. A reported GC-MS method for benidipine achieved a detection limit of 0.02 ng/mL from just 0.5 mL of plasma. nih.gov

The developed bioanalytical method must be rigorously validated according to regulatory guidelines to ensure its reliability, covering parameters such as accuracy, precision, selectivity, linearity, and stability of the analyte in the biological matrix. nih.gov

Table 3: Bioanalytical Methods for Quantification of Benidipine

| Technique | Matrix | Extraction Method | LLOQ | Reference |

|---|---|---|---|---|

| LC-MS/MS | Human Plasma | Protein Precipitation | 1 ng/mL | |

| GC-MS (NICI) | Human Plasma | Liquid-Liquid Extraction | 0.02 ng/mL | nih.gov |

Formulation Science and Advanced Delivery Systems for Preclinical Investigation

Development of Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. nih.govmdpi.com This in-situ formation of nano-sized droplets provides a large surface area for drug release and absorption, thereby improving the oral bioavailability of poorly water-soluble drugs like (3S,4'R)-Benidipine HCl. nih.govnih.govresearchgate.net

The successful formulation of a this compound SNEDDS relies on the meticulous selection of excipients with high drug solubility and the ability to form a stable nanoemulsion. The rational design process involves screening various oils, surfactants, and co-surfactants to identify a combination that can effectively solubilize the drug and produce a stable nanoemulsion with desirable characteristics upon aqueous dispersion.

Research has shown that for this compound, certain excipients are particularly effective. For instance, studies have utilized oils such as Labrafil M 2125 CS and Eucalyptus oil, surfactants like Kolliphor EL and Tween 20, and co-surfactants such as Transcutol P. nih.govacs.orgnih.gov The selection is guided by the solubility of this compound in these individual components and the ability of the surfactant and co-surfactant to efficiently emulsify the oil phase. nih.gov The ratio of these components is then optimized to ensure the formation of a thermodynamically stable and robust nanoemulsion. nih.govmdpi.com

Table 1: Examples of Excipients Used in the Development of this compound SNEDDS

| Excipient Type | Examples | Reference |

| Oil | Labrafil M 2125 CS, Eucalyptus oil | nih.gov, acs.org, nih.gov |

| Surfactant | Kolliphor EL, Tween 20 | nih.gov, acs.org, nih.gov |

| Co-surfactant | Transcutol P | nih.gov, acs.org, nih.gov |

The physicochemical properties of the formed nanoemulsion are critical determinants of its in vivo performance. Key parameters that are routinely characterized include globule size, polydispersity index (PDI), and zeta potential.

Globule size is a crucial factor, as smaller droplets provide a larger interfacial area for drug absorption. For this compound SNEDDS, optimized formulations have demonstrated globule sizes in the nanometer range, typically below 200 nm. nih.govacs.orgnih.gov The PDI is a measure of the uniformity of the globule size distribution, with values below 0.3 generally considered acceptable for pharmaceutical nanoemulsions. acs.orgnih.gov

Zeta potential indicates the surface charge of the nanoemulsion droplets and is a key predictor of their stability. A sufficiently high absolute zeta potential value (typically > ±20 mV) prevents the aggregation of droplets due to electrostatic repulsion. Studies on this compound SNEDDS have reported negative zeta potential values, contributing to the stability of the nanoemulsion. nih.govacs.orgnih.gov

Table 2: Characterization of an Optimized this compound SNEDDS Formulation